(2,6-Dichlorobenzyl)triphenylphosphonium chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

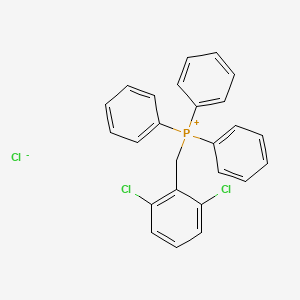

(2,6-Dichlorobenzyl)triphenylphosphonium chloride is a chemical compound with the molecular formula C25H20Cl3P and a molecular weight of 457.76 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a triphenylphosphonium group attached to a 2,6-dichlorobenzyl moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dichlorobenzyl)triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with 2,6-dichlorobenzyl chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and products.

Analyse Des Réactions Chimiques

Types of Reactions

(2,6-Dichlorobenzyl)triphenylphosphonium chloride can undergo various chemical reactions, including:

Substitution Reactions: The chloride ion can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the phosphonium group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. These reactions are typically carried out in polar solvents like water or alcohols.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve the desired redox transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions would yield (2,6-dichlorobenzyl)triphenylphosphonium hydroxide, while oxidation reactions might produce (2,6-dichlorobenzyl)triphenylphosphine oxide .

Applications De Recherche Scientifique

(2,6-Dichlorobenzyl)triphenylphosphonium chloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium salts and ylides.

Biology: The compound is used in studies involving mitochondrial function due to its ability to target and accumulate in mitochondria.

Medicine: Research is ongoing into its potential use in drug delivery systems, particularly for targeting cancer cells.

Industry: It is used in the development of new materials and catalysts for various industrial processes.

Mécanisme D'action

The mechanism of action of (2,6-Dichlorobenzyl)triphenylphosphonium chloride involves its ability to interact with biological membranes, particularly mitochondrial membranes. The triphenylphosphonium group allows the compound to cross lipid bilayers and accumulate within mitochondria. Once inside, it can affect mitochondrial function by disrupting the electron transport chain or inducing oxidative stress .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2,4-Dichlorobenzyl)triphenylphosphonium chloride

- (2,6-Dichlorobenzyl)triphenylphosphonium bromide

Uniqueness

(2,6-Dichlorobenzyl)triphenylphosphonium chloride is unique due to its specific substitution pattern on the benzyl ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different levels of mitochondrial targeting and efficacy in various applications .

Activité Biologique

(2,6-Dichlorobenzyl)triphenylphosphonium chloride is a compound that has garnered attention for its potential biological activities, particularly in targeting mitochondria and exhibiting cytotoxic effects against various cancer cell lines. This article reviews its synthesis, biological mechanisms, and relevant case studies, supported by data tables summarizing key findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of triphenylphosphine with 2,6-dichlorobenzyl chloride. The general procedure includes:

- Reactants : Triphenylphosphine and 2,6-dichlorobenzyl chloride.

- Solvent : Typically dry toluene or another aprotic solvent.

- Conditions : The reaction is heated under reflux conditions to facilitate the formation of the phosphonium salt.

The product is then purified through recrystallization or chromatography.

2.1 Mitochondrial Targeting

One of the most significant aspects of this compound is its ability to selectively accumulate in mitochondria due to the positive charge of the phosphonium group. This property allows it to act as a mitochondrial-targeting agent, which can be beneficial in therapeutic applications aimed at mitochondrial dysfunctions.

2.2 Anticancer Activity

Research indicates that this compound exhibits notable cytotoxicity against various cancer cell lines. For instance:

- HeLa Cells : In vitro studies have shown that this compound can induce apoptosis in HeLa cells with an IC50 value indicating significant potency.

- A549 Cells : Similar studies on A549 lung carcinoma cells demonstrated effective growth inhibition.

The mechanism of action appears to involve the disruption of mitochondrial membrane potential and induction of oxidative stress, leading to apoptosis in cancer cells.

3. Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

| Study | Cell Line | IC50 Value | Mechanism |

|---|---|---|---|

| HeLa | 10 μM | Apoptosis via mitochondrial disruption | |

| A549 | 15 μM | Induction of oxidative stress | |

| MCF-7 | 12 μM | Caspase activation leading to cell death |

These findings suggest that this compound has potential as a chemotherapeutic agent due to its selective targeting and cytotoxic properties.

4. Safety and Toxicology

Despite its promising biological activities, this compound is associated with certain safety concerns:

- Irritation : Classified as an irritant to skin and eyes (H315, H319).

- Cytotoxicity : While effective against cancer cells, further studies are needed to evaluate its effects on normal cells and overall toxicity profiles.

5. Conclusion

This compound represents a compound with significant biological activity, particularly in the context of cancer therapy through its mitochondrial targeting capabilities. Ongoing research is essential to fully elucidate its mechanisms of action and potential therapeutic applications while addressing safety concerns associated with its use.

Propriétés

IUPAC Name |

(2,6-dichlorophenyl)methyl-triphenylphosphanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20Cl2P.ClH/c26-24-17-10-18-25(27)23(24)19-28(20-11-4-1-5-12-20,21-13-6-2-7-14-21)22-15-8-3-9-16-22;/h1-18H,19H2;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWPWZJEEQWREI-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=C(C=CC=C2Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20Cl3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80724797 |

Source

|

| Record name | [(2,6-Dichlorophenyl)methyl](triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18583-54-5 |

Source

|

| Record name | [(2,6-Dichlorophenyl)methyl](triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.